molecular formula C19H28N2O3S B2851746 Tert-butyl N-[1-[2-(4-methoxyphenyl)ethanethioyl]piperidin-4-yl]carbamate CAS No. 2319895-32-2

Tert-butyl N-[1-[2-(4-methoxyphenyl)ethanethioyl]piperidin-4-yl]carbamate

Cat. No. B2851746
CAS RN: 2319895-32-2
M. Wt: 364.5
InChI Key: WILOMWACTKHUJZ-UHFFFAOYSA-N
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Description

“Tert-butyl N-[1-[2-(4-methoxyphenyl)ethanethioyl]piperidin-4-yl]carbamate” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The molecule also contains a carbamate group (O=C=ONR2), which is found in a variety of bioactive molecules, including certain pharmaceuticals and pesticides .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the piperidine ring, followed by the introduction of the carbamate group and the methoxyphenyl group . Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features likely include the piperidine ring, the carbamate group, and the methoxyphenyl group . The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the carbamate group could potentially be hydrolyzed, and the piperidine ring might be able to participate in various reactions depending on its substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all play a role. These properties could affect things like the compound’s solubility, melting point, and stability .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it interacts with biological systems. Proper safety assessments would likely involve both computational predictions and laboratory testing .

Future Directions

The future directions for research on this compound would likely depend on its observed activity. If it shows promising biological activity, it could be further optimized and potentially developed into a pharmaceutical drug .

properties

IUPAC Name

tert-butyl N-[1-[2-(4-methoxyphenyl)ethanethioyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-19(2,3)24-18(22)20-15-9-11-21(12-10-15)17(25)13-14-5-7-16(23-4)8-6-14/h5-8,15H,9-13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILOMWACTKHUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=S)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{1-[2-(4-methoxyphenyl)ethanethioyl]piperidin-4-yl}carbamate

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